molecular formula C11H11BrO3 B14050258 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one

1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one

Cat. No.: B14050258
M. Wt: 271.11 g/mol
InChI Key: FGABFHVMSISPLW-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one is a brominated aromatic ketone characterized by a carboxymethyl substituent on the para-position of the phenyl ring. This compound is of interest in organic synthesis due to the reactivity of the ketone and bromine moieties, which enable participation in nucleophilic substitutions, cross-coupling reactions, and further functionalization. The carboxymethyl group enhances solubility in polar solvents and provides a handle for derivatization, distinguishing it from simpler brominated ketones.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

2-[4-(3-bromo-2-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H11BrO3/c12-7-10(13)5-8-1-3-9(4-2-8)6-11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

FGABFHVMSISPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common method involves the bromination of 3-(4-(carboxymethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenylpropan-2-one derivatives.

    Reduction: Formation of 1-bromo-3-(4-(carboxymethyl)phenyl)propan-2-ol.

    Oxidation: Formation of 1-bromo-3-(4-(carboxymethyl)phenyl)propanoic acid.

Scientific Research Applications

1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Critical structural features influencing reactivity and stability :

Electron-withdrawing groups (EWGs): The carboxymethyl group (–CH₂COOH) in the target compound is a moderate EWG, compared to stronger EWGs like nitro (–NO₂) in 1-bromo-3-(4-nitrophenyl)propan-2-one (Enamine Ltd catalog, ), which increases electrophilicity at the carbonyl carbon.

Steric effects: Bulky substituents (e.g., 4-((2-isopropoxyethoxy)methyl)phenoxy in 8b) may hinder reactivity or induce instability during synthesis .

Key Challenges and Findings:

  • Instability under basic conditions: 1-Bromo-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-one (8b) polymerized in basic environments (K₂CO₃, NaOH, etc.), rendering synthesis unsuccessful . This suggests that ether-linked substituents may exacerbate instability. By contrast, chalcone derivatives like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one were synthesized successfully using bromination and elimination steps in neutral or acidic conditions .
  • Halogen-specific synthesis : Fluorinated analogs (e.g., 1-fluoro-3-(3-(trifluoromethyl)phenyl)propan-2-one ) require specialized reagents like HF·pyr, achieving moderate yields (50%) . Brominated compounds generally exhibit broader compatibility with common reagents.

Data Tables

Table 1: Comparison of Brominated Propanones and Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Synthesis Challenges Reference
1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one 4-carboxymethylphenyl C₁₁H₁₁BrO₃ 283.11 Enhanced solubility; functionalization potential Not reported in evidence
1-Bromo-3-(4-nitrophenyl)propan-2-one 4-nitrophenyl C₉H₈BrNO₃ 274.07 High electrophilicity due to nitro group Commercial availability noted
8b (Unsuccessful synthesis) 4-(2-isopropoxyethoxymethyl)phenoxy C₁₆H₂₃BrO₅ 381.26 Base-sensitive; polymerization observed Failed under basic conditions
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one 3-chloro-4-methylphenyl C₁₀H₁₀BrClO 265.54 Chloro and methyl substituents; tech applications Commercially available
1-Fluoro-3-(3-(trifluoromethyl)phenyl)propan-2-one 3-(trifluoromethyl)phenyl C₁₀H₈F₄O 220.17 Fluorinated analog; moderate yield Requires HF·pyr

Table 2: Crystallographic Data for Chalcone Derivatives

Compound Name Space Group Key Crystallographic Findings Reference
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one P 1 Planar chalcone backbone; Br and aryl groups coplanar
2-Bromo-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one P2₁/c Non-covalent interactions (C–H···O) stabilize structure

Biological Activity

1-Bromo-3-(4-(carboxymethyl)phenyl)propan-2-one, a compound with the molecular formula C11H11BrO3C_{11}H_{11}BrO_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Weight : 271.11 g/mol
  • CAS Number : 1806533-93-6
  • Structural Formula : Chemical Structure

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated a high anti-proliferative effect on U937 cells, outperforming established chemotherapeutic agents like Gleevec .

Mechanism of Action :
The anticancer activity is often attributed to the induction of apoptosis in cancer cells through various pathways, including the activation of caspase cascades. In vitro assays have shown that such compounds can effectively decrease cell viability across multiple tumor cell lines .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The presence of the bromine atom and the carboxymethyl group in its structure may influence its interaction with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases.

Study 1: Antiproliferative Effects

A study focusing on similar bromo-substituted compounds revealed that they exerted significant antiproliferative effects on various cancer cell lines. The research utilized MTT assays to quantify cell viability and concluded that these compounds could serve as promising candidates for further development in cancer therapy .

Study 2: Mechanistic Insights

Another investigation highlighted the mechanistic details behind the anticancer effects of related compounds. It was found that these compounds could bind to critical proteins involved in cell cycle regulation, thereby disrupting normal cellular functions and promoting apoptosis .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberActivity TypeTarget Cell LineIC50 (µM)
This compound1806533-93-6AnticancerU937TBD
4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxideNot AvailableAntiproliferativeVarious<10
Gleevec641571-10-0AnticancerCML Cells~0.5

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